REACTION_CXSMILES
|
[F:1][CH:2]([F:10])[C:3]1[NH:8][CH:7]=[N:6][C:5](=O)[CH:4]=1.C(N(CC)CC)C.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:5]1[CH:4]=[C:3]([CH:2]([F:10])[F:1])[N:8]=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(N=CN1)=O)F
|
Name
|
|
Quantity
|
0.477 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.595 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into 2M aqueous hydrochloric acid solution (5 mL)
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with DCM (×2)
|
Type
|
CUSTOM
|
Details
|
dried under magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Biotage SP4)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-20% ethyl acetate and iso-hexane
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 mg | |
YIELD: CALCULATEDPERCENTYIELD | 20.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |